molecular formula C23H16O9 B12181749 7,8-Diacetoxy-4-(8-methoxy-2-oxochromen-3-yl)chromen-2-one

7,8-Diacetoxy-4-(8-methoxy-2-oxochromen-3-yl)chromen-2-one

Cat. No.: B12181749
M. Wt: 436.4 g/mol
InChI Key: UKFWMVDQTJDVPT-UHFFFAOYSA-N
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Description

7,8-Diacetoxy-4-(8-methoxy-2-oxochromen-3-yl)chromen-2-one is a complex organic compound belonging to the class of coumarins Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Diacetoxy-4-(8-methoxy-2-oxochromen-3-yl)chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with appropriate acylating agents in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of green solvents and catalysts can be employed to make the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

7,8-Diacetoxy-4-(8-methoxy-2-oxochromen-3-yl)chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

7,8-Diacetoxy-4-(8-methoxy-2-oxochromen-3-yl)chromen-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7,8-Diacetoxy-4-(8-methoxy-2-oxochromen-3-yl)chromen-2-one involves its interaction with specific molecular targets. It can inhibit enzymes such as carbonic anhydrase and monoamine oxidase, leading to various biological effects . The compound may also interfere with cellular pathways involved in inflammation and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8-Diacetoxy-4-(8-methoxy-2-oxochromen-3-yl)chromen-2-one is unique due to its specific acetoxy and methoxy substituents, which confer distinct chemical and biological properties. These modifications can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H16O9

Molecular Weight

436.4 g/mol

IUPAC Name

[8-acetyloxy-4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl] acetate

InChI

InChI=1S/C23H16O9/c1-11(24)29-18-8-7-14-15(10-19(26)31-21(14)22(18)30-12(2)25)16-9-13-5-4-6-17(28-3)20(13)32-23(16)27/h4-10H,1-3H3

InChI Key

UKFWMVDQTJDVPT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C(=CC=C4)OC)OC3=O)OC(=O)C

Origin of Product

United States

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